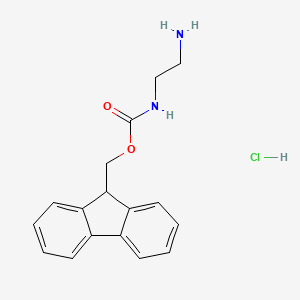
1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione, also known as MNQD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MNQD is a member of the quinoline family and is commonly used as a fluorescent probe for imaging biological systems.
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements
1-Methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione is a compound that can undergo various molecular rearrangements. For instance, 3-aminoquinoline-2,4-diones react with nitrourea to yield different types of quinoline-diones and imidazoquinolines. These compounds can further rearrange to produce diverse products, which highlights the compound's versatility in chemical reactions (Klásek, Kovář, Hoza, Lyčka, & Holčapek, 2006).
Corrosion Inhibition
Compounds similar to 1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione have been investigated for their potential as corrosion inhibitors. For example, 5-arylpyrimido-[4,5-b]quinoline-diones have shown effectiveness in inhibiting mild steel corrosion in acidic environments. Their efficiency increases with concentration and they function by adsorbing onto the steel surface (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).
Luminescent Properties
Another area of application is in the development of luminescent materials. Naphtho[2,3-f]quinoline derivatives, synthesized using a one-pot reaction involving quinoline-diones, have shown promising luminescent properties. These properties suggest potential uses in organic electroluminescent media (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009).
Green Chemistry Synthesis
The compound is also relevant in green chemistry. Recent research has explored the synthesis of quinoline-diones using environmentally friendly methods, highlighting the compound's role in sustainable chemical practices. For instance, the use of sodium alginate as a biodegradable catalyst for synthesizing these compounds is a noteworthy development in green chemistry (Nouri, Marjani, Khalafy, & Etivand, 2020).
Pharmaceutical Research
In the pharmaceutical field, derivatives of quinoline-diones have been identified as potential antagonists for specific receptors, such as the 5-HT6 receptor. This discovery points to potential medicinal applications of these compounds (Seong, Park, Park, Kong, & Park, 2008).
Eigenschaften
IUPAC Name |
1-methyl-3-(2-nitrophenyl)quinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-17-12-8-4-3-7-11(12)15(19)14(16(17)20)10-6-2-5-9-13(10)18(21)22/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKEAXECGCKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(C1=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-3-(2-nitrophenyl)quinoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

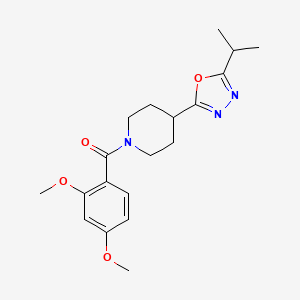
![4-(3-methylbutyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
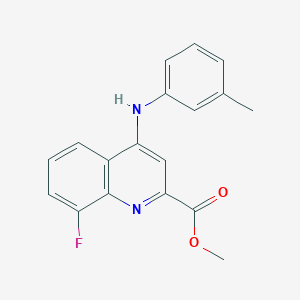
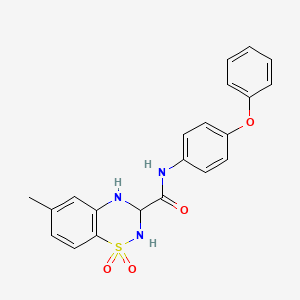
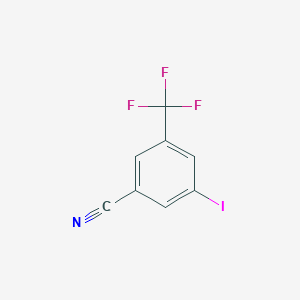
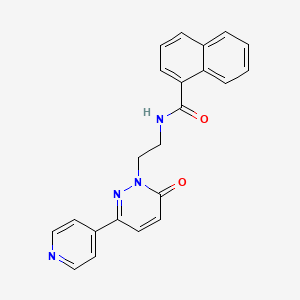

![1-{4-[(1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2427142.png)
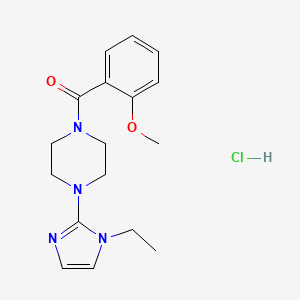
![8-hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2427144.png)
![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2427145.png)


